molecular formula C24H27N3O4S B3312294 N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946305-61-9

N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B3312294
CAS RN: 946305-61-9
M. Wt: 453.6 g/mol
InChI Key: HPUBKYGDCHLQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound that contains several functional groups, including an amide, a thiazole ring, and a dimethoxybenzene ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing a nitrogen atom and a sulfur atom . The compound also contains a butylphenyl group, an amide group, and a dimethoxybenzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amide group, and the dimethoxybenzene ring . These groups could participate in a variety of chemical reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Mechanism of Action

N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide works by inhibiting the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important metabolite in cancer cells, as it is used to produce energy and synthesize other important molecules. By blocking the activity of glutaminase, this compound can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and reduce the levels of glutamate and other metabolites in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for other diseases, such as neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is that it is a potent inhibitor of glutaminase and has been shown to be effective in inhibiting the growth of a variety of cancer cell lines. However, one limitation is that it can be difficult to synthesize and may be expensive to produce in large quantities. Additionally, this compound may have off-target effects that could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of this compound in combination with other anticancer agents to enhance its effectiveness. Additionally, this compound may have potential as a treatment for other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.

Scientific Research Applications

N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound works by inhibiting the activity of glutaminase, which is required for the growth and survival of cancer cells. By blocking this enzyme, this compound can induce cell death in cancer cells.

properties

IUPAC Name

N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-4-5-6-16-7-9-18(10-8-16)25-22(28)13-19-15-32-24(26-19)27-23(29)17-11-20(30-2)14-21(12-17)31-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUBKYGDCHLQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 6
N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

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